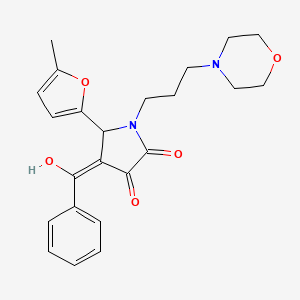![molecular formula C12H11BrClN3OS B2523622 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415534-41-5](/img/structure/B2523622.png)
4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a unique azetidinylmethyl group attached to a chlorothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactionsThe azetidinylmethyl group can be introduced via nucleophilic substitution reactions, and the chlorothiophene moiety is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The chlorothiophene moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Bromine or N-bromosuccinimide (NBS) for introducing the bromine atom.
Nucleophilic Substitution: Various nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study its interactions with biological targets and pathways.
Wirkmechanismus
The mechanism of action of 4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring and the azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The chlorothiophene moiety may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler analog with a methyl group instead of the azetidinylmethyl group.
1H-pyrazole, 4-bromo-: A basic pyrazole derivative with a bromine atom.
Uniqueness
4-bromo-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a bromine atom, an azetidinylmethyl group, and a chlorothiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS/c13-9-3-15-17(7-9)6-8-4-16(5-8)12(18)10-1-2-11(14)19-10/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMXYTZYAOQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2523546.png)



![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![1-(4-butoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2523559.png)
![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)
![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)
![5-[(3-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2523562.png)
